molecular formula C19H17ClN2O4 B1677830 Oxametacin CAS No. 27035-30-9

Oxametacin

Cat. No.: B1677830
CAS No.: 27035-30-9
M. Wt: 372.8 g/mol
InChI Key: AJRNYCDWNITGHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxametacin can be synthesized through the hydrolysis of the amide group, which is one of the synthetic pathways to Deboxamet . The detailed synthetic routes and reaction conditions for this compound are not extensively documented in the available literature. it is known that the synthesis involves the formation of the indole ring structure and the attachment of the benzoyl moiety through the acyl group .

Industrial Production Methods

The industrial production methods for this compound are not well-documented in the available sources. Typically, the production of such compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxametacin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . The hydrolysis of the amide group is a notable reaction that leads to the formation of Deboxamet .

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound are not extensively detailed in the available literature. typical reagents for hydrolysis reactions include water or aqueous acids/bases, while oxidation reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

The major products formed from the hydrolysis of this compound include Deboxamet

Scientific Research Applications

Oxametacin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-11-15(10-18(23)21-25)16-9-14(26-2)7-8-17(16)22(11)19(24)12-3-5-13(20)6-4-12/h3-9,25H,10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRNYCDWNITGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181517
Record name Oxametacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27035-30-9
Record name Oxametacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27035-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxametacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027035309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxametacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxametacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxametacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXAMETACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G02RSW5CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, a cooler with CaCl2 tube and thermometer, there was poured a solution of 230 g (0.637 mole) of 1-(4-chloro-benzoyl)-5-methoxy-2-methyl-3-indolyl-acetic acid and 88.2 ml (0.637 mole) of triethylamine in 400 ml of chloroform. This solution was added dropwise with stirring to a solution of 60.7 ml (0.637 mole) of ethyl chlorocarbonate, keeping the temperature low by an external cooling of ice and water. The formed triethylamine hydrochloride was removed by filtration, then the chloroform solution was added at room temperature to 21.12 g (0.64 mole) of hydroxylamine. After stirring for some hours, the formed precipitate was recovered by filtration, washed with chloroform, dried and subsequently washed several times with water in order to remove the inorganic residues. After drying in oven, 210 g (yield 91% by weight) of pure oxamethacin were obtained. M.p. 181°-83° C.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
88.2 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
60.7 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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